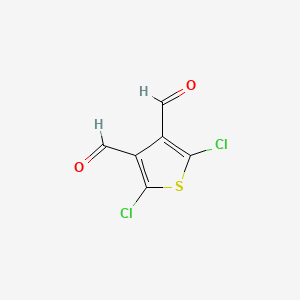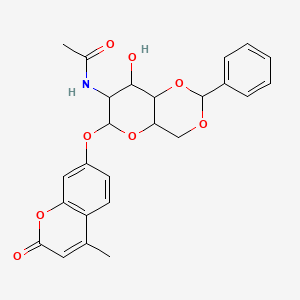
Propanoic acid, 3-(acetyloxy)-, anhydride
Descripción general
Descripción
Propanoic acid, 3-(acetyloxy)-, anhydride is an organic compound with the molecular formula C10H14O7 It is a derivative of propanoic acid and is characterized by the presence of an anhydride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, 3-(acetyloxy)-, anhydride can be synthesized through the reaction of propanoic acid with acetic anhydride under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the anhydride linkage. The reaction can be represented as follows:
2CH3CH2COOH+(CH3CO)2O→CH3CH2COOCOCH3+CH3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction efficiency. Common catalysts include metal oxides such as manganese dioxide or aluminum oxide. The reaction is typically carried out in a flow reactor to ensure continuous production and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(acetyloxy)-, anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propanoic acid and acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For alcoholysis reactions.
Amines: For aminolysis reactions.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
Hydrolysis: Propanoic acid and acetic acid.
Alcoholysis: Esters of propanoic acid.
Aminolysis: Amides of propanoic acid.
Reduction: Primary alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(acetyloxy)-, anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce anhydride functional groups.
Biology: Studied for its potential role in modifying biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(acetyloxy)-, anhydride involves the nucleophilic attack on the anhydride carbonyl carbon by various nucleophiles such as water, alcohols, or amines. This leads to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic anhydride: Similar structure but lacks the acetyloxy group.
Acetic anhydride: Contains two acetic acid units instead of propanoic acid.
Butanoic anhydride: Contains butanoic acid units instead of propanoic acid.
Propiedades
IUPAC Name |
3-acetyloxypropanoyl 3-acetyloxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O7/c1-7(11)15-5-3-9(13)17-10(14)4-6-16-8(2)12/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAXIAGALLNLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(=O)OC(=O)CCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)









![4-(azepane-1-sulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3271905.png)
![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)

